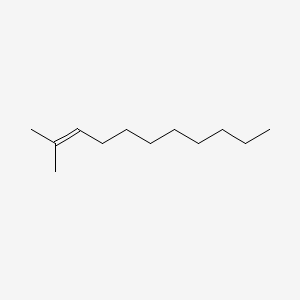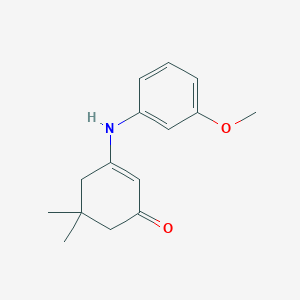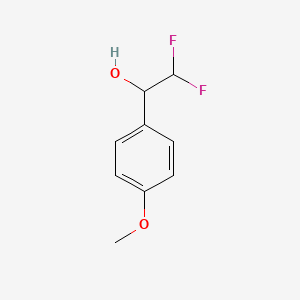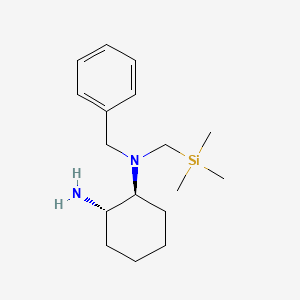
S-(4-Hydroxyphenyl) N-(2-chloro-6-methylphenyl)thiocarbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
S-(4-Hydroxyphenyl) N-(2-chloro-6-methylphenyl)thiocarbamate: is an organic compound with the molecular formula C14H12ClNO2S and a molecular weight of 293.774 g/mol . This compound is part of the thiocarbamate family, known for their diverse applications in various fields such as agriculture, pharmaceuticals, and materials science.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of S-(4-Hydroxyphenyl) N-(2-chloro-6-methylphenyl)thiocarbamate typically involves the reaction of 4-hydroxyphenyl isothiocyanate with 2-chloro-6-methylaniline under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with the presence of a base like triethylamine to facilitate the reaction .
Industrial Production Methods: Industrial production of thiocarbamates often employs a one-pot synthesis method. This involves the direct conversion of N-formamides into thiocarbamates using isocyanide-based synthesis. The process is efficient and environmentally friendly, as it avoids the need for isolation and purification of intermediates .
化学反应分析
Types of Reactions: S-(4-Hydroxyphenyl) N-(2-chloro-6-methylphenyl)thiocarbamate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products Formed:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiols or amines.
Substitution: Formation of various substituted thiocarbamates.
科学研究应用
S-(4-Hydroxyphenyl) N-(2-chloro-6-methylphenyl)thiocarbamate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and polymerization reactions.
Biology: Investigated for its potential as an enzyme inhibitor and its effects on various biological pathways.
Medicine: Explored for its potential therapeutic properties, including antifungal and antibacterial activities.
Industry: Utilized in the production of pesticides, herbicides, and other agrochemicals
作用机制
The mechanism of action of S-(4-Hydroxyphenyl) N-(2-chloro-6-methylphenyl)thiocarbamate involves its interaction with specific molecular targets and pathways. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as antimicrobial activity or modulation of metabolic pathways .
相似化合物的比较
- S-(4-Hydroxyphenyl) N-(2-methoxy-5-methylphenyl)thiocarbamate
- S-(4-Hydroxyphenyl) N-(2-methyl-6-nitrophenyl)thiocarbamate
- S-(4-Hydroxyphenyl) N-(2,5-dimethoxyphenyl)thiocarbamate
Comparison: S-(4-Hydroxyphenyl) N-(2-chloro-6-methylphenyl)thiocarbamate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and potency in various applications, making it a valuable compound for targeted research and industrial use .
属性
CAS 编号 |
63746-98-5 |
|---|---|
分子式 |
C14H12ClNO2S |
分子量 |
293.8 g/mol |
IUPAC 名称 |
S-(4-hydroxyphenyl) N-(2-chloro-6-methylphenyl)carbamothioate |
InChI |
InChI=1S/C14H12ClNO2S/c1-9-3-2-4-12(15)13(9)16-14(18)19-11-7-5-10(17)6-8-11/h2-8,17H,1H3,(H,16,18) |
InChI 键 |
GREADCLEYGPBMZ-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=CC=C1)Cl)NC(=O)SC2=CC=C(C=C2)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















![1-[5-(3,4-Dimethylcyclohex-3-en-1-yl)pentan-2-yl]-4-methylbenzene](/img/structure/B11940470.png)
